Oxidation State Irreversibility
The sulfone (Met(O₂)) oxidation state in Fmoc-D-methionine sulfone is chemically irreversible, whereas the sulfoxide (Met(O)) in Fmoc-D-methionine sulfoxide can be readily reduced back to the thioether. This irreversibility is documented across multiple independent sources as a fundamental chemical property [1]. In biological systems, methionine sulfoxide reductases (MsrA/MsrB) actively reduce Met(O) to Met, but cannot act on the sulfone, making the sulfone a permanent modification [1]. In synthetic chemistry, methionine sulfoxide can be reduced by Bu₄NBr in TFA within 5 minutes during Fmoc-based acidolytic deprotection, whereas the sulfone remains unaffected [2].
| Evidence Dimension | Chemical reversibility of sulfur oxidation state |
|---|---|
| Target Compound Data | Met(O₂) sulfone: irreversible; no known biological or mild chemical reductant capable of reverting to thioether |
| Comparator Or Baseline | Fmoc-D-methionine sulfoxide (Met(O)): reversible; reduced by Bu₄NBr/TFA (5 min) or Msr enzymes in vivo |
| Quantified Difference | Qualitative binary: irreversible (sulfone) vs. reversible (sulfoxide). Reduction of sulfoxide with Bu₄NBr reported with ~5 min reaction time [2]. |
| Conditions | Fmoc SPPS acidolytic cleavage conditions (TFA-based cocktails); biological reducing environments (Msr enzymes) |
Why This Matters
When a peptide requires a permanently oxidized methionine residue—for oxidative stress mimetics, aggregation studies, or stable post-translational modification analogs—only the sulfone form guarantees that the oxidation state will persist through synthesis, purification, and biological assay without reversion.
- [1] Rentier C., Monasson O., Nuti F., Rovero P., Sabatino G., Papini A.M. (2015) 'Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins.' Chimica Oggi - Chemistry Today, 32: 32-35. 'Sulfoxide and sulfone forms can both be formed, only the latter being irreversible in biological systems.' View Source
- [2] Vetterli P. et al. (2001) 'One-pot full peptide deprotection in Fmoc-based solid-phase peptide synthesis: methionine sulfoxide reduction with Bu₄NBr.' Tetrahedron Letters, 42(9): 1685-1687. Reports reduction of Met(O) with Bu₄NBr in TFA with 5 min reaction times; sulfone is not reduced. View Source
